Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-
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Overview
Description
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining pyridine, triazine, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with cyanogen bromide followed by treatment with morpholine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as dicationic molten salts, has been reported to enhance the efficiency of the synthesis process . These methods often employ solvent-free conditions or green solvents like ethanol to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in treating cancer and other diseases.
Pyrido[4,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- stands out due to its unique combination of pyridine, triazine, and morpholine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR with high affinity makes it a promising candidate for drug development .
Properties
CAS No. |
61006-81-3 |
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Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
4-pyrido[2,3-e][1,2,4]triazin-3-ylmorpholine |
InChI |
InChI=1S/C10H11N5O/c1-2-8-9(11-3-1)12-10(14-13-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
InChI Key |
AFRXEIDHSZUAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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